N-Methyl-N-(pyridin-2-yl)propanamide

Catalog No.
S15039709
CAS No.
71156-35-9
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(pyridin-2-yl)propanamide

CAS Number

71156-35-9

Product Name

N-Methyl-N-(pyridin-2-yl)propanamide

IUPAC Name

N-methyl-N-pyridin-2-ylpropanamide

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3

InChI Key

BHVDLHHXSQUQKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=CC=CC=N1

N-Methyl-N-(pyridin-2-yl)propanamide is an organic compound with the molecular formula C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O} and a molecular weight of approximately 164.21 g/mol. This compound features a propanamide backbone substituted with a methyl group and a pyridine ring at the nitrogen atom. The presence of the pyridine moiety imparts unique properties to the compound, making it of interest in various fields, including medicinal chemistry and materials science.

N-Methyl-N-(pyridin-2-yl)propanamide can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity and properties.
  • Reduction: The amide linkage can be reduced to yield amines, which may have different pharmacological profiles compared to the parent compound.
  • Substitution Reactions: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Research indicates that N-Methyl-N-(pyridin-2-yl)propanamide exhibits significant biological activities. It has been studied for its potential as a pharmaceutical agent, particularly in the context of its interaction with biological targets. Compounds with similar structures are often evaluated for their capacity to modulate various biological pathways, including those involved in inflammation and cancer.

The synthesis of N-Methyl-N-(pyridin-2-yl)propanamide can be achieved through several methods:

  • Chemodivergent Synthesis: A method involving the oxidative cleavage of C–C bonds using iodine and tert-butyl hydroperoxide in toluene has been reported. This approach allows for mild, metal-free conditions .
  • Direct Amidation: The reaction of pyridine derivatives with appropriate alkyl amines under controlled conditions can yield N-methyl derivatives effectively.
  • Functional Group Transformations: Existing derivatives can be modified through oxidation or reduction processes to introduce the desired substituents.

N-Methyl-N-(pyridin-2-yl)propanamide has potential applications in:

  • Pharmaceutical Development: Its structural features make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
  • Material Science: The compound may be utilized in creating polymers or other materials with specific chemical properties due to its functional groups.

Studies focusing on the interactions of N-Methyl-N-(pyridin-2-yl)propanamide with biological systems have revealed insights into its mechanism of action. Interaction studies often involve assessing binding affinities to various proteins or enzymes, which can elucidate its potential therapeutic effects and inform further drug development efforts.

N-Methyl-N-(pyridin-2-yl)propanamide shares structural similarities with several other compounds that also contain pyridine or amide functionalities. Here are some notable examples:

Compound NameStructureUnique Features
N-Methyl-N-(pyridin-3-yl)propanamideC9H12N2OSubstituted at the 3-position of the pyridine ring
N-Ethyl-N-(pyridin-2-yl)propanamideC10H13N2OEthyl group instead of methyl
N-Methyl-N-(pyridin-4-yl)propanamideC9H12N2OSubstituted at the 4-position of the pyridine ring
2-Methyl-N-(pyridin-2-yl)propanamideC10H13N2OContains an additional methyl group on the propanamide

Uniqueness

N-Methyl-N-(pyridin-2-yl)propanamide is unique due to its specific substitution pattern on both the amide nitrogen and the pyridine ring, which influences its reactivity and biological properties compared to other similar compounds. This specificity may lead to distinct pharmacological effects and applications in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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